molecular formula C18H17N5O4S B2632813 ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207059-13-9

ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2632813
CAS No.: 1207059-13-9
M. Wt: 399.43
InChI Key: GGNCXYCGGLQMCA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including a triazine ring, a thiazole ring, and an ester group, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazine Ring: Starting with a suitable aromatic amine, such as 4-aminobenzoic acid, the triazine ring can be formed through a cyclization reaction with cyanogen bromide under basic conditions.

    Acylation: The triazine intermediate is then acylated with ethyl chloroacetate in the presence of a base like triethylamine to introduce the ester functionality.

    Thiazole Ring Formation: The acylated product undergoes a cyclization reaction with a thioamide derivative to form the thiazole ring. This step often requires a catalyst such as zinc chloride and is conducted under reflux conditions.

    Final Coupling: The final step involves coupling the triazine-thiazole intermediate with an appropriate amine to form the desired compound. This reaction is typically carried out in a polar solvent like dimethylformamide (DMF) with a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols or amides to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, useful in the development of new materials or pharmaceuticals.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazine and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-thiazole-4-carboxylate: Similar structure but lacks the cyclopentane ring.

    Methyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of both the triazine and thiazole rings in this compound provides a unique combination of chemical properties, making it distinct from other similar compounds. This combination allows for diverse chemical reactivity and potential biological activity, setting it apart in terms of versatility and application potential.

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-2-27-17(26)11-7-8-13-15(11)20-18(28-13)19-14(24)9-23-16(25)10-5-3-4-6-12(10)21-22-23/h3-6,11H,2,7-9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNCXYCGGLQMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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